molecular formula C24H30N6O3 B2969134 1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927583-46-8

1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2969134
CAS No.: 927583-46-8
M. Wt: 450.543
InChI Key: GKTFQIWCCYTHSC-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the methyl, benzyl, and morpholinopropyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 1,7-dimethyl-3-(3-methylbenzyl)-8-(3-piperidinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

1,7-dimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the presence of the morpholinopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4,7-dimethyl-2-[(3-methylphenyl)methyl]-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-17-6-4-7-19(14-17)16-30-22(31)20-21(26(3)24(30)32)25-23-28(18(2)15-29(20)23)9-5-8-27-10-12-33-13-11-27/h4,6-7,14-15H,5,8-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTFQIWCCYTHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCN5CCOCC5)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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